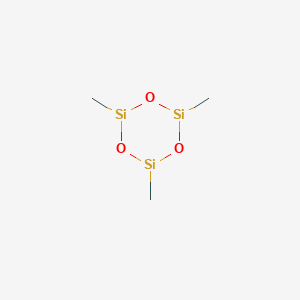

Methylhydrogencyclosiloxane

Übersicht

Beschreibung

These compounds are cyclic oligomers of dimethylsiloxane, with the general formula (Me2SiO)n, where n ranges from 3 to 8. They have gained significant attention due to their unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

methylhydrocyclosiloxanes, have a wide range of scientific research applications. They are used in the technology of silicones, modifications of different polymers, and materials science . They are also used in biomedical materials, electromechanical transducers, ligands, liquid crystals, and surfactants .

Wirkmechanismus

Target of Action

Cyclosiloxanes, Me hydrogen, also known as poly(methylhydrosiloxanes) (PMHS), are inorganic-organic hybrid polymers with an inorganic backbone composed of alternating silicon and oxygen atoms . The primary targets of Cyclosiloxanes, Me hydrogen are various types of cells, including stem cells .

Mode of Action

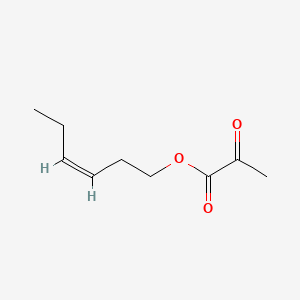

Cyclosiloxanes, Me hydrogen interacts with its targets through a process known as hydrosilylation . This is a chemical reaction where a silicon-hydrogen bond adds across a multiple bond, such as a carbon-carbon double bond, to form new silicon-carbon bonds . This interaction leads to the manufacture of materials with better properties .

Biochemical Pathways

The biochemical pathways affected by Cyclosiloxanes, Me hydrogen involve the synthesis of silicones and modifications of different polymers . The compound plays a crucial role in the crosslinking of silicone elastomers and preceramic polymers, which helps protect their shape . The downstream effects include the production of materials with enhanced mechanical, optical, and thermal resistance .

Pharmacokinetics

Due to their unique physico-chemical properties, including high gas permeability and low flammability, they are expected to have a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of Cyclosiloxanes, Me hydrogen’s action are diverse. The compound is used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties . It is also often linked to conventional organic polymers to modify their properties .

Biochemische Analyse

Biochemical Properties

Cyclosiloxanes, Me hydrogen plays a significant role in biochemical reactions. It contains pendant or end hydrosilane functional groups, which are particularly attractive for the crosslinking of silicone elastomers and preceramic polymers . These functional groups are also used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties .

Molecular Mechanism

The molecular mechanism of Cyclosiloxanes, Me hydrogen involves its interaction with biomolecules at the molecular level. The Si-H bond in Cyclosiloxanes, Me hydrogen is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers . This bond is also used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: methylhydrocyclosiloxanes, can be synthesized through various methods. One common method involves the hydrolytic polycondensation of dichlorosilane (H2SiCl2) and trimethylchlorosilane (Me3SiCl) in cold, concentrated hydrochloric acid . Another method is the ring-opening polymerization of cyclic siloxanes .

Industrial Production Methods: In industrial settings, linear polyorganosiloxanes, also referred to as silicone oils or fluids, are commonly produced in a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of a dichlorosilane, leading to a mixture of linear and cyclic oligomeric siloxanes .

Analyse Chemischer Reaktionen

Types of Reactions: methylhydrocyclosiloxanes, undergo various chemical reactions, including hydrosilylation, which involves the addition of different organic groups to the silicon atom. This reaction is often used for the crosslinking of silicone elastomers and preceramic polymers.

Common Reagents and Conditions: Common reagents used in these reactions include organic chlorosilanes and hydrosilanes. The hydrolytic polycondensation of organic chlorosilanes is a multistep process, including hydrolysis reactions of ≡Si-Cl bonds .

Major Products Formed: The major products formed from these reactions include linear and cyclic oligomeric siloxanes, which can be further used in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to cyclosiloxanes, Me hydrogen, include linear polyorganosiloxanes and other cyclic siloxanes with the general formula (SiR2O)n . These compounds share similar chemical properties but differ in their structural configurations and applications.

Uniqueness: methylhydrocyclosiloxanes, are unique due to their cyclic structure and the presence of hydrogen atoms attached to the silicon atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)